N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
Description
Properties
CAS No. |
62347-36-8 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
N-butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-8-14(10(15)7-5-2)11-12-9(3)13-16-11/h4-8H2,1-3H3 |
InChI Key |
CBQURBCGFQEBBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=NO1)C)C(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidoximes with organic nitriles in the presence of catalysts such as p-toluenesulfonic acid and zinc chloride . The reaction is carried out in a solvent like dimethylformamide under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Molecular Details
- CAS Number: 62347-70-0
- Molecular Formula: C13H23N3O2
- Molecular Weight: 253.34 g/mol
- LogP: 2.9473 (indicating moderate lipophilicity)
On an industrial scale, continuous flow processes are employed to enhance efficiency and yield. Precise control of reaction parameters such as temperature and pressure is crucial for large-scale synthesis.
Chemistry
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for versatile chemical reactions, including oxidation and reduction.
Biology
This compound is under investigation for its potential biological activities , particularly:
- Antimicrobial properties: Studies suggest it may inhibit the growth of various bacteria and fungi.
- Anti-inflammatory effects: Research indicates potential in reducing inflammation markers.
Medicine
Exploration of this compound's therapeutic effects includes:
- Infectious diseases: Potential applications in treating bacterial infections.
- Inflammatory diseases: Investigated for its ability to modulate immune responses.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes due to its stability and reactivity.
Similar Compounds
| Compound Name | Structural Features |
|---|---|
| N-Butyl-N-methyl-butanamide | Lacks oxadiazole functionality |
| N-butylbenzenesulfonamide | Different functional groups |
| N-tert-butyl-O-(1-chloromethyl)phenyl ethyl-butanamide | Varies in substituents and functional properties |
This compound stands out due to its specific combination of functional groups that confer unique chemical and biological properties.
Antimicrobial Activity Study
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated significant inhibition zones compared to control groups.
Anti-inflammatory Effects Research
Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated a reduction in pro-inflammatory cytokine levels when treated with varying concentrations of this compound.
Mechanism of Action
The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butyramide involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Melting Points : Longer alkyl chains (e.g., hexanamide in 5c) reduce melting points compared to shorter chains (butyramide in 5a), likely due to decreased crystallinity .
- Synthetic Yields : Yields for analogs in range from 45–51%, suggesting moderate efficiency in amide bond formation .
Role of the 1,2,4-Oxadiazole Substituent
The 3-methyl-1,2,4-oxadiazol-5-yl group imparts unique properties:
- Stability : Oxadiazoles resist hydrolysis under physiological conditions, enhancing metabolic stability compared to esters or carbamates .
- Bioactivity : In BTRX-335140 (PC-36056), the oxadiazole ring contributes to enzyme inhibition via hydrogen bonding and π-π stacking interactions .
- Synthetic Flexibility : Oxadiazole-containing aldehydes (e.g., 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) serve as intermediates for further functionalization .
Comparison with N,O-Bidentate Directing Groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide lacks such directing groups but may exhibit stronger σ-electron withdrawal due to the oxadiazole ring, favoring electrophilic substitution reactions .
Solubility and Lipophilicity
- Lipophilicity : The butyl and oxadiazole groups in the target compound likely increase logP values compared to polar analogs like 5a–5d, suggesting improved membrane permeability .
- Aqueous Solubility : Sulfamoyl-containing analogs (e.g., 5a) exhibit higher solubility due to hydrogen-bonding capacity, whereas the target compound may require formulation adjustments for bioavailability .
Spectroscopic Characterization
- NMR Trends : The ¹H-NMR signals for methyl groups in oxadiazole derivatives (e.g., δ 2.35–2.32 ppm in 5a) align with deshielding effects of the heterocycle .
- Mass Spectrometry : ESI-HRMS data for analogs (e.g., 5a: [M+H]+ = 327.1013) confirm precise molecular weight determination, critical for quality control .
Biological Activity
N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ |
| Molecular Weight | 197.234 g/mol |
| LogP | 1.531 |
| Polar Surface Area (PSA) | 59.230 Ų |
These properties suggest that the compound has moderate lipophilicity and a suitable molecular size for biological activity.
Anticonvulsant Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit anticonvulsant properties. A study highlighted the efficacy of various oxadiazole derivatives in seizure models, demonstrating their potential as anticonvulsants. For instance, compounds were tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in seizure protection .
The proposed mechanism involves modulation of neurotransmitter systems. Oxadiazole derivatives are believed to interact with GABAergic and glutamatergic pathways. Specifically, the enhancement of GABA receptor activity and inhibition of glutamate release have been suggested as mechanisms contributing to their anticonvulsant effects .
Case Studies
- Study on Seizure Models : In a study assessing various oxadiazole compounds, this compound was found to significantly reduce seizure frequency in both MES and PTZ models. The compound demonstrated a dose-dependent effect with an optimal dosage leading to 100% seizure protection .
- Neuropharmacological Evaluation : Another investigation focused on the neuropharmacological effects of the compound in animal models. The results indicated that it not only reduced seizures but also showed minimal side effects typically associated with other anticonvulsants .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications to the butanamide structure can enhance biological activity. The presence of specific functional groups was linked to increased potency against seizures .
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group | Increased lipophilicity |
| Alteration of amide group | Enhanced anticonvulsant activity |
Q & A
Q. What are the common synthetic routes for introducing the 3-methyl-1,2,4-oxadiazole moiety into organic compounds?
The 3-methyl-1,2,4-oxadiazole group is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, hydroxylamine hydrochloride reacts with a carboxamide intermediate under basic conditions (e.g., 2M NaOH) in dioxane and glacial acetic acid at 90°C for 1.75 hours, yielding the oxadiazole ring with ~63% efficiency. Crystallization from ethyl acetate is often used for purification .
Q. How can the purity and structure of N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide be verified experimentally?
Combustion elemental analysis (CHN) is critical for verifying purity. For instance, calculated values (C: 56.40%, H: 6.02%, N: 23.92%) should align closely with experimental results (C: 56.27%, H: 6.01%, N: 23.79%) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for structural confirmation, particularly when resolving bond angles and torsional strain in the oxadiazole ring .
Q. What safety protocols are essential when handling this compound?
The compound may cause skin, eye, and respiratory irritation (H315, H319, H335 hazard codes). Personal protective equipment (PPE), including nitrile gloves, goggles, and fume hoods, is mandatory. Spills should be contained with inert absorbents, and disposal must comply with hazardous waste regulations .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Yield optimization involves solvent selection and catalyst use. Dimethylacetamide dimethyl acetal has been shown to enhance reaction rates in similar oxadiazole syntheses by stabilizing intermediates. Coupling reactions with pyrrolidine derivatives in the presence of Hunig’s base (N,N-diisopropylethylamine) can improve regioselectivity and reduce byproducts .
Q. What computational methods are suitable for predicting the bioactivity of oxadiazole derivatives?
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies against target receptors (e.g., orexin or opioid receptors) are supported by structural analogs like BTRX-335140 (molecular weight: 453.562), which show affinity for neurological targets .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Discrepancies in NMR peaks may arise from tautomerism or solvent effects. For example, the 3-methyl-1,2,4-oxadiazole group exhibits variable proton shifts in DMSO-d₆ vs. CDCl₃. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for unambiguous assignments. In one study, LC-HRMS confirmed a [M+H]+ ion at m/z 408.1931 (calculated: 408.1923), resolving ambiguity in molecular ion identification .
Q. What strategies are effective for improving the metabolic stability of this compound?
Metabolic stability can be enhanced by modifying the N-butyl chain. Fluorination or replacing the butyl group with a cyclopropyl moiety reduces oxidative degradation. Pharmacokinetic studies on analogs like BTRX-335140 (half-life >6 hours in rodent models) suggest that steric shielding of the oxadiazole ring improves in vivo stability .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen against 100+ kinases at 1 µM. Follow-up IC₅₀ assays should employ time-resolved fluorescence resonance energy transfer (TR-FRET) for high sensitivity. Structural analogs with IC₅₀ < 50 nM against JAK2 or Aurora kinases highlight the scaffold’s versatility .
Q. What analytical techniques are recommended for detecting degradation products?
High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection at 254 nm can separate degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS identify hydrolytic cleavage of the oxadiazole ring as a primary degradation pathway .
Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous confirmation of regiochemistry. For example, the 3-methyl-1,2,4-oxadiazole group in BTRX-335140 was validated via SCXRD, confirming the substitution pattern at the quinoline C3 position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
